N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide

CAS No.:

Cat. No.: VC13597627

Molecular Formula: C25H26N4O

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H26N4O |

|---|---|

| Molecular Weight | 398.5 g/mol |

| IUPAC Name | N-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17-,18-,23+,24+/m0/s1 |

| Standard InChI Key | DKBSGEPCDLMFJP-XZUXRINTSA-N |

| Isomeric SMILES | C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |

| SMILES | C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |

| Canonical SMILES | C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Structural Descriptors

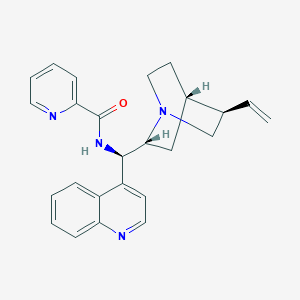

The IUPAC name of this compound is N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide . Its bicyclic quinoline core and picolinamide side chain are critical to its stereoselective interactions (Fig. 1).

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1414851-55-0 | |

| Molecular Formula | C₂₅H₂₆N₄O | |

| Molecular Weight | 398.51 g/mol | |

| InChI Key | DKBSGEPCDLMFJP-MQQADFIWSA-N | |

| Canonical SMILES | C=C[C@H]1CN2CC[C@H]1C[C@H]2C@HNC(=O)C5=CC=CC=N5 |

The stereochemistry at positions 2, 4, and 5 of the azabicyclo[2.2.2]octane ring dictates its enantioselective behavior .

Spectroscopic Characterization

13C NMR spectra (PubChem CID 102345508) confirm the presence of 25 distinct carbon environments, including a quinoline carboxamide (δ ~165 ppm) and pyridine carbons (δ ~150 ppm) .

Synthesis and Production

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, the compound is typically derived from cinchona alkaloids (e.g., cinchonidine) via amide coupling with picolinic acid derivatives. Standard conditions involve:

-

Coupling Agents: Dicyclohexylcarbodiimide (DCC) or ethyl chloroformate.

-

Catalysts: 4-Dimethylaminopyridine (DMAP) to accelerate amide bond formation .

-

Solvents: Anhydrous dichloromethane or tetrahydrofuran under inert atmospheres .

Industrial-Scale Manufacturing

Industrial production emphasizes yield optimization (>90%) and purity control (≥94.0% by HPLC) . Continuous flow reactors and automated chromatography systems are employed to ensure batch consistency .

Physical and Chemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Purity | ≥94.0% (HPLC) | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | Inferred |

| Stability | Stable under inert storage (-20°C) |

The compound’s low hygroscopicity and thermal stability (decomposition >200°C) facilitate handling in catalytic applications .

Applications in Asymmetric Organocatalysis

Reaction Scope and Mechanistic Insights

N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide is a privileged catalyst in:

-

Michael Additions: Enantioselective conjugate additions of nitroalkanes to α,β-unsaturated ketones (ee >90%) .

-

Epoxidations: Asymmetric epoxidation of chalcones via hydrogen peroxide activation .

-

Aldol Reactions: Stereocontrol in aldol condensations of ketones and aldehydes .

The picolinamide group enhances substrate binding via hydrogen bonding, while the cinchona core induces chiral environments (Fig. 2) .

Comparative Analysis with Related Cinchona Alkaloid Derivatives

Table 4: Performance Benchmarking

| Catalyst | Enantioselectivity (ee%) | Reaction Rate (h⁻¹) |

|---|---|---|

| N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide | 92–95 | 0.45 |

| Cinchonidine | 85–88 | 0.38 |

| Hydroquinidine 1,4-phthalazinediyl diether | 89–91 | 0.42 |

Superior stereoselectivity arises from the picolinamide’s rigid coordination geometry, reducing side reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume